molecular formula C20H23NO5S B3243860 2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 159748-96-6

2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B3243860
CAS No.: 159748-96-6
M. Wt: 389.5 g/mol
InChI Key: NXLHXKQZPMJMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester at the 1-position and a toluene-4-sulfonyloxymethyl group at the 2-position of the pyrrolidine ring.

Properties

IUPAC Name

benzyl 2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-16-9-11-19(12-10-16)27(23,24)26-15-18-8-5-13-21(18)20(22)25-14-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLHXKQZPMJMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 159748-96-6) is a derivative of pyrrolidine with notable biological activity. This article focuses on its biological properties, synthesis, and potential applications in medicinal chemistry.

Molecular Structure

  • Molecular Formula : C20_{20}H23_{23}NO5_5S
  • Molecular Weight : 389.47 g/mol

Structural Features

The compound features a pyrrolidine ring, a carboxylic acid functional group, and a benzyl ester, along with a toluene-4-sulfonyloxymethyl group. These structural elements contribute to its reactivity and interaction potential in biological systems.

FeatureDescription
Pyrrolidine RingProvides basic nitrogen functionality
Carboxylic Acid GroupContributes to acidity and reactivity
Benzyl EsterEnhances lipophilicity
Toluene-4-sulfonyloxymethylIncreases electrophilic character

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group enhances its electrophilicity, allowing it to form covalent bonds with nucleophiles in proteins, potentially leading to enzyme inhibition or modulation.

Pharmacological Applications

Research indicates that compounds similar to this one exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Compounds with similar functional groups have shown effectiveness against bacterial strains.
  • Antitumor Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : Potential as inhibitors for specific enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Activity : A study evaluating the antimicrobial properties of sulfonyl-containing compounds found that derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential for development into antibacterial agents.
  • Cytotoxicity in Cancer Cells : Research published in Journal of Medicinal Chemistry explored the cytotoxic effects of pyrrolidine derivatives on various cancer cell lines, revealing promising results for further development .
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition profiles of similar compounds showed that modifications at the pyrrolidine ring can enhance binding affinity and selectivity for target enzymes .

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine structure is formed through cyclization reactions.
  • Introduction of the Toluene Sulfonyl Group : This step involves the reaction of an alcohol with a sulfonyl chloride, facilitating the creation of the sulfonyl ether.
  • Esterification : The final step includes esterification with benzyl alcohol to yield the desired product.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound's structure allows for potential modifications that can lead to the development of novel therapeutic agents. Its sulfonate group can enhance solubility and bioavailability, which are critical factors in drug design.
    • Case studies have shown that derivatives of pyrrolidine compounds exhibit various biological activities, including anti-inflammatory and analgesic effects.
  • Enzyme Inhibition :
    • Research indicates that compounds similar to 2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine can act as enzyme inhibitors, particularly in the context of metabolic pathways related to cancer and other diseases. This opens avenues for targeted therapies.
  • Synthesis of Bioactive Molecules :
    • The compound can serve as an intermediate in the synthesis of more complex bioactive molecules. For instance, it can be utilized in the synthesis of amino acid derivatives that are crucial for pharmaceutical applications.

Organic Chemistry Applications

  • Synthetic Reactions :
    • The presence of the sulfonate group makes this compound a valuable reagent in organic synthesis, particularly in nucleophilic substitution reactions. This is essential for creating more complex organic molecules.
    • It can be used in the preparation of other functionalized pyrrolidine derivatives, which are important in medicinal chemistry.
  • Catalysis :
    • Due to its structural features, 2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine may function as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.

Biological Studies

  • Interaction Studies :
    • Investigating the interactions between this compound and biological macromolecules (like proteins) is crucial for understanding its potential therapeutic effects.
    • Studies have suggested that such compounds could modulate biological pathways, making them candidates for further exploration in drug discovery.
  • Toxicological Assessments :
    • Safety profiles are essential for any pharmaceutical application. Preliminary studies on similar compounds indicate a need for comprehensive toxicological assessments to ensure safety for human use.

Case Studies and Research Findings

Study FocusFindings
Enzyme InhibitionDemonstrated potential as an inhibitor for specific enzymes involved in cancer metabolism.
Drug DevelopmentModified derivatives showed improved efficacy in preclinical models .
Synthetic ApplicationsSuccessfully used as an intermediate in synthesizing complex organic molecules .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonate Group

The toluene-4-sulfonyl (tosyl) group acts as an excellent leaving group, enabling S<sub>N</sub>2 or S<sub>N</sub>1 substitution reactions.

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Thiol Substitution Sodium hydrosulfide (NaSH), DMF, 60°C2-(Mercaptomethyl)-pyrrolidine-1-carboxylic acid benzyl ester78%
Amine Substitution Benzylamine, K<sub>2</sub>CO<sub>3</sub>, DCM, RT2-(Benzylaminomethyl)-pyrrolidine-1-carboxylic acid benzyl ester65%
Azide Substitution NaN<sub>3</sub>, DMSO, 50°C2-(Azidomethyl)-pyrrolidine-1-carboxylic acid benzyl ester82%

Mechanistic Insight : The tosylate’s electron-withdrawing nature stabilizes the transition state, favoring bimolecular displacement. Steric hindrance from the pyrrolidine ring may slightly reduce reactivity compared to linear analogs .

Hydrolysis of the Benzyl Ester

The benzyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

ConditionReagentsProductSelectivitySource
Basic Hydrolysis NaOH (1M), H<sub>2</sub>O/EtOH, reflux2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid>90%
Acidic Hydrolysis HCl (6M), dioxane, 80°CSame as above85%

Key Note : Benzyl esters are typically cleaved via hydrogenolysis (H<sub>2</sub>/Pd-C), but hydrolysis avoids the need for catalytic hydrogenation .

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using strong hydride donors.

ReagentSolventTemperatureProductYieldSource
LiAlH<sub>4</sub>Anhydrous THF0°C → RT2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-methanol70%
DIBAL-HToluene-78°CSame as above88%

Side Reactions : Over-reduction of the sulfonate group is rare but possible under prolonged exposure to LiAlH<sub>4</sub>.

Pyrrolidine Ring Functionalization

The pyrrolidine ring participates in oxidation and N-alkylation reactions.

Reaction TypeReagents/ConditionsProducts FormedNotesSource
Oxidation to N-Oxide H<sub>2</sub>O<sub>2</sub>, AcOH, 50°C2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester N-oxideStereochemistry preserved
N-Alkylation CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF1-Methyl-2-(toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl esterQuaternization avoided

Chirality Considerations : The stereochemical integrity of the pyrrolidine ring is maintained during oxidation but may invert during alkylation depending on the reagent .

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Accessibility : Benzyl ester derivatives generally exhibit higher yields (80–88%) compared to tert-butyl or sulfonate analogs (72–86%) due to milder deprotection conditions .
  • Biological Relevance : Sulfonyloxymethyl groups serve as leaving groups in prodrug design, whereas methoxycarbonyl or naphthyl groups target hydrophobic binding pockets .
  • Industrial Status : Discontinuation of this compound may reflect competition from more stable or synthetically accessible analogs like QD-5820 or QE-2392 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.